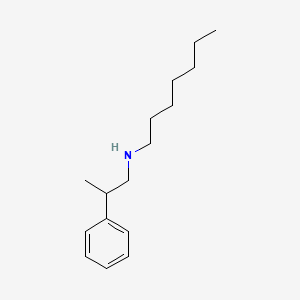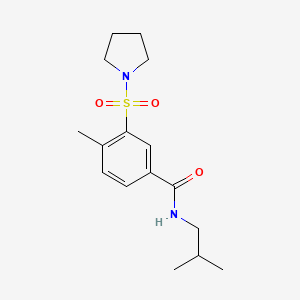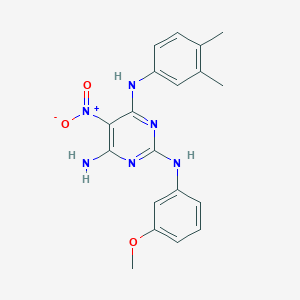
N-(2-phenylpropyl)heptan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-phenylpropyl)heptan-1-amine is an organic compound belonging to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound features a heptan-1-amine backbone with a 2-phenylpropyl substituent attached to the nitrogen atom. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylpropyl)heptan-1-amine can be achieved through several methods:
Reductive Amination: This involves the reaction of heptanal with 2-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Amines: Heptan-1-amine can be alkylated with 2-phenylpropyl bromide under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination due to its efficiency and high yield. The process is carried out in a controlled environment to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-phenylpropyl)heptan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form the corresponding imine or nitrile.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted amines or amides.
Applications De Recherche Scientifique
N-(2-phenylpropyl)heptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-phenylpropyl)heptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-phenylethyl)heptan-1-amine
- N-(2-phenylpropyl)octan-1-amine
- N-(2-phenylpropyl)hexan-1-amine
Uniqueness
N-(2-phenylpropyl)heptan-1-amine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its heptan-1-amine backbone combined with the 2-phenylpropyl substituent makes it a versatile compound with diverse applications.
Propriétés
Formule moléculaire |
C16H27N |
|---|---|
Poids moléculaire |
233.39 g/mol |
Nom IUPAC |
N-(2-phenylpropyl)heptan-1-amine |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-10-13-17-14-15(2)16-11-8-7-9-12-16/h7-9,11-12,15,17H,3-6,10,13-14H2,1-2H3 |
Clé InChI |
UUZNMPPAZUXXNU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCNCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-ethoxyphenyl)-N-{1-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-1-oxopropan-2-yl}methanesulfonamide (non-preferred name)](/img/structure/B12479067.png)
![2,2-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)propanamide](/img/structure/B12479091.png)
![4-methyl-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12479093.png)
![Potassium N-{4-[(1E)-3,3-diethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12479098.png)
![N-{3-[(3-methylbenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B12479111.png)
![2-[3-methyl-5-oxo-4-(thiophen-3-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12479113.png)
![2-[N-(2,5-Dichlorophenyl)methanesulfonamido]-N,N-dimethylpropanamide](/img/structure/B12479123.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-5-(3,4-dichlorophenyl)furan-2-carboxamide](/img/structure/B12479128.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12479133.png)
![3-{[4-(Acetylamino)phenyl]sulfonyl}-1,3-thiazolidine-2-carboxylic acid](/img/structure/B12479138.png)
![2-Chloro-5-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B12479144.png)
![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propanoate](/img/structure/B12479148.png)
